Dasatinib is an orally bioavailable synthetic small molecule-inhibitor of SRC-family protein-tyrosine kinases. Dasatinib binds to and inhibits the growth-promoting activities of these kinases. Apparently because of its less stringent binding affinity for the BCR-ABL kinase, dasatinib has been shown to overcome the resistance to imatinib of chronic myeloid leukemia (CML) cells harboring BCR-ABL kinase domain point mutations. SRC-family protein-tyrosine kinases interact with a variety of cell-surface receptors and participate in intracellular signal transduction pathways; tumorigenic forms can occur through altered regulation or expression of the endogenous protein and by way of virally-encoded kinase genes.
A pyrimidine and thiazole derived ANTINEOPLASTIC AGENT and PROTEIN KINASE INHIBITOR of BCR-ABL KINASE. It is used in the treatment of patients with CHRONIC MYELOID LEUKEMIA who are resistant or intolerant to IMATINIB.
Dasatinib monohydrate
CAS No.: 863127-77-9
Cat. No.: VC20749763
Molecular Formula: C22H28ClN7O3S
Molecular Weight: 506.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 863127-77-9 |
---|---|
Molecular Formula | C22H28ClN7O3S |
Molecular Weight | 506.0 g/mol |
IUPAC Name | N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide;hydrate |
Standard InChI | InChI=1S/C22H26ClN7O2S.H2O/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31;/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27);1H2 |
Standard InChI Key | XHXFZZNHDVTMLI-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO.O |
Canonical SMILES | CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO.O |
Melting Point | 280-286 °C 280 - 286 °C |
Chemical Identity and Structure
Chemical Composition and Properties
Dasatinib monohydrate is a hydrate form of dasatinib with the molecular formula C22H26ClN7O2S·H2O and a molecular weight of 506.02 g/mol . This compound is identified by the CAS number 863127-77-9 and incorporates one water molecule into the crystal lattice of dasatinib . The SMILES notation representing its structure is: O.Cc1nc(Nc2ncc(s2)C(=O)Nc3c(C)cccc3Cl)cc(n1)N4CCN(CCO)CC4 .
It is worth noting that terminology around dasatinib can sometimes be confusing in scientific literature, as the name 'dasatinib' is used to refer to both the monohydrate (United States Adopted Names - USAN) and the anhydrous form (International Nonproprietary Name - INN) .
Structural Characteristics
Dasatinib monohydrate contains a pyrimidine and thiazole core structure with several key functional groups that contribute to its pharmacological activity. The compound consists of dasatinib (anhydrous) with one water molecule incorporated into its crystal structure, which significantly alters its dissolution properties and pharmaceutical behavior compared to the anhydrous form .
Physicochemical Properties
Solubility and Dissolution Characteristics
One of the most critical pharmaceutical properties of dasatinib monohydrate is its pH-dependent solubility. In vitro data demonstrate that the solubility decreases dramatically at pH values greater than 4.0, from 18.4 mg/mL at pH 2.6 to 0.205 mg/mL at pH 4.28 and only <0.001 mg/mL at pH 6.99 . This pronounced pH dependency has significant implications for drug absorption and exposure variability.
In comparative dissolution studies, dasatinib monohydrate exhibits markedly different dissolution profiles compared to the anhydrous form, particularly in media with varying pH. The intrinsic dissolution rate of dasatinib monohydrate in acetate buffer at pH 4.5 is significantly lower than that of the anhydrous polymorph . Specifically, the anhydrous polymorph demonstrated more than 80-fold higher intrinsic dissolution rate (1606 mcg/min/cm²) compared to the monohydrate form (19 mcg/min/cm²) .
Table 1: Comparative Dissolution Properties of Dasatinib Forms
Parameter | Dasatinib Monohydrate | Dasatinib Anhydrate | Significance |
---|---|---|---|
Intrinsic dissolution rate at pH 4.5 | 19 mcg/min/cm² | 1606 mcg/min/cm² | 80-fold higher for anhydrate |
Dissolution profile in acidic media | Similar to anhydrate | Similar to monohydrate | Minimal difference at low pH |
Dissolution profile at higher pH | Significantly decreased | Less affected | Major difference with increasing pH |
Solubility at pH 2.6 | 18.4 mg/mL | Not specified | High solubility in acidic conditions |
Solubility at pH 6.99 | <0.001 mg/mL | Not specified | Dramatic decrease at neutral pH |
Mechanism of Action
Tyrosine Kinase Inhibition
Dasatinib monohydrate functions as a potent inhibitor of tyrosine kinases, particularly targeting SRC-family protein-tyrosine kinases . It is an orally bioavailable synthetic small molecule inhibitor that binds to and inhibits the growth-promoting activities of these kinases, disrupting signaling pathways critical for leukemic cell proliferation and survival .
Activity Against BCR-ABL Kinase
A particularly important aspect of dasatinib monohydrate's therapeutic action is its ability to inhibit BCR-ABL kinase, a fusion protein resulting from the Philadelphia chromosome translocation that drives the pathogenesis of chronic myeloid leukemia (CML) and some cases of acute lymphoblastic leukemia (ALL) . Notably, dasatinib monohydrate has been shown to overcome resistance to imatinib in CML cells harboring BCR-ABL kinase domain point mutations . This property is attributed to its less stringent binding affinity for the BCR-ABL kinase compared to imatinib, allowing it to remain effective against certain mutated forms of the kinase.
Pharmacokinetics and Bioavailability
Absorption and Exposure Variability
The absorption of dasatinib monohydrate is characterized by considerable variability, which is largely attributed to its pH-dependent solubility. This variability in drug exposure may translate into decreased drug efficacy or inconsistent safety profiles in clinical settings .
In comparative pharmacokinetic studies between dasatinib monohydrate and formulations containing dasatinib anhydrate, both demonstrated similar mean plasma concentration-time profiles . For both formulations, peak plasma concentrations were achieved at a median of around 1 hour, decreasing steadily afterward with a mean estimated half-life of approximately 5 hours .
Comparative Pharmacokinetics
Table 2: Pharmacokinetic Parameters of Dasatinib Formulations
Parameter | Dasatinib Monohydrate (140 mg) | Dasatinib Anhydrate (110.6 mg) |
---|---|---|
AUC₀₋ᵢₙғ (mean ± SD) | 499.5 ± 219.0 ng·h/mL | 455.4 ± 154.3 ng·h/mL |
Intra-subject variability for AUC | Higher | Approximately 3-fold less |
Inter-subject variability for AUC | Higher | Approximately 1.5-fold less |
Tmax (median) | ~1 h | ~1 h |
Half-life | ~5 h | ~5 h |
Clinical Applications
Approved Indications
Dasatinib monohydrate has received regulatory approval for the treatment of various hematological malignancies. It was approved by the U.S. Food and Drug Administration in 2006 for the treatment of CML in chronic, accelerated, and blast phases, as well as for Philadelphia chromosome-positive acute lymphoblastic leukemia . In Brazil, the National Health Surveillance Agency approved its use for all CML phases in March 2008 and for Philadelphia chromosome-positive acute lymphoblastic leukemia in April 2010 .
Treatment of Chronic Myeloid Leukemia
Dasatinib monohydrate has demonstrated significant efficacy in treating CML across all disease phases. It is particularly valuable in managing patients who have developed resistance or intolerance to first-line tyrosine kinase inhibitors such as imatinib .
Clinical studies indicate that dasatinib induces fast and deep responses in newly diagnosed CML patients compared to imatinib. Research has shown that rates of major molecular response (MR 3.0), regarded as a 'safe haven' in CML treatment, were superior for dasatinib compared to imatinib throughout the first year of therapy . The most pronounced difference, approximately 4-fold higher, was observed at the 6-month timepoint .
Clinical Trials and Efficacy Outcomes
Phase I Studies
The initial clinical evaluation of dasatinib monohydrate was conducted in a phase I, dose-escalation study involving 84 patients with CML (in any phase) and Philadelphia chromosome-positive acute lymphoblastic leukemia who were intolerant or resistant to imatinib . Patients received dasatinib at doses ranging from 15 mg to 240 mg daily, either as a single dose or divided into two administrations.
Responses were observed across all BCR-ABL genotypes, with the notable exception of cases harboring the T315I mutation. The most significant toxicity observed was reversible myelosuppression, with non-malignant pleural effusion also reported but at a lower frequency .
Phase II Studies
Following the promising results of phase I trials, several phase II studies were conducted as part of the Src/Abl Tyrosine kinase inhibition Activity: Research Trials (START) program, including four prospective, multicenter, single-arm studies and one randomized study .
Table 3: Key Efficacy Outcomes from Clinical Trials of Dasatinib Monohydrate
Clinical Trial | Patient Population | Dosage | Key Efficacy Outcomes |
---|---|---|---|
Phase I | CML and Ph+ ALL, imatinib-resistant/intolerant | 15-240 mg daily | Responses in all BCR-ABL genotypes except T315I |
START-A | CML (accelerated phase), imatinib-resistant/intolerant | 70 mg twice daily | MHR: 64%, MCgR: 39%, CCgR: 32%, 12-month PFS: 66%, OS: 82% |
Comparative study | Newly diagnosed CML | 100 mg once daily | Superior MR 3.0 rates compared to imatinib throughout first year (4-fold higher at 6 months) |
Pharmaceutical Development and Formulation Challenges
Formulation Considerations
The pharmaceutical development of dasatinib monohydrate formulations presents significant challenges due to its pH-dependent solubility profile. Aqueous solubility is considered to account for significant variability in drug absorption . The dramatic decrease in solubility at higher pH values requires careful formulation strategies to ensure consistent bioavailability.
Although fixed dosing of dasatinib monohydrate is approved, later evidence and real-life experience suggest that due to the high variability, therapeutic drug monitoring should be implemented whenever possible .
Development of Improved Formulations
To mitigate the pH dependency and variability of exposure, formulations containing dasatinib anhydrate have been developed . The manufacturing of these formulations typically involves standard processes of wet-granulation, compression, and tablet coating.
Future Perspectives
Clinical Implications of Formulation Improvements
The novel dasatinib anhydrate containing formulation has demonstrated improved absorption characteristics and diminished pharmacokinetic variability compared to the monohydrate form . These pharmaceutical advantages may potentially translate into improved clinical outcomes, though this hypothesis requires validation through appropriate clinical trials.
Research Gaps and Ongoing Investigations
Several areas warrant further investigation to optimize the clinical use of dasatinib monohydrate, including:
-
The potential benefits of therapeutic drug monitoring given the high variability in exposure
-
Optimized dosing strategies to minimize the impact of drug-drug interactions, particularly with acid-reducing agents
-
Direct comparative studies to determine whether the reduced pharmacokinetic variability of newer formulations translates into improved efficacy or reduced toxicity
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume